molecular formula C19H14Cl2O2Si B14647653 CID 78070304

CID 78070304

Cat. No.: B14647653
M. Wt: 373.3 g/mol
InChI Key: LOSNKKASMPADOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound with the identifier CID 78070304 is a chemical entity listed in the PubChem database

Chemical Reactions Analysis

CID 78070304 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include manganese catalysts, magnesium metal, and other halogenated compounds. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

CID 78070304 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology and medicine, it is investigated for its potential therapeutic effects and interactions with biological targets. Industrially, it may be used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of CID 78070304 involves its interaction with specific molecular targets and pathways. It may act by inhibiting or activating certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

CID 78070304 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with related chemical structures or functional groups.

Conclusion

This compound is a compound with significant potential in various scientific fields. Its unique chemical properties and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry. Further research and development may uncover new applications and enhance our understanding of its mechanisms of action.

Properties

Molecular Formula

C19H14Cl2O2Si

Molecular Weight

373.3 g/mol

InChI

InChI=1S/C19H14Cl2O2Si/c20-14-6-10-16(11-7-14)22-19(24-18-4-2-1-3-5-18)23-17-12-8-15(21)9-13-17/h1-13,19H

InChI Key

LOSNKKASMPADOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Si]C(OC2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)Cl

Origin of Product

United States

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